Diastereomeric Purity and Synthetic Yield Advantage of (2R,3R)-Epoxide in Atazanavir Intermediate Production
The target compound, erythro-N-Boc-D-phenylalanine epoxide ((2R,3R)-diastereomer), exhibits superior diastereomeric purity and yield in the synthesis of the Atazanavir chiral epoxide intermediate compared to alternative methods that rely on diastereoselective reduction of chloroketones. Existing methods for producing the related (2S,3R)-epoxide intermediate involve diastereoselective reduction that achieves suboptimal chiral selectivity, requiring recrystallization for diastereomeric purity upgrade and resulting in significant yield loss [1]. In contrast, the (2R,3R)-epoxide is synthesized via a more stereoselective route that achieves 91% yield based on diastereomeric purity without chromatographic purification [2]. The synthetic route for the (2R,3S) diastereomer yields 71% under comparable conditions, representing a 28% relative yield advantage for the (2R,3R) isomer [2].
| Evidence Dimension | Synthetic Yield (Based on Diastereomeric Purity) |
|---|---|
| Target Compound Data | 91% (based on diastereomeric purity) [2] |
| Comparator Or Baseline | (2R,3S) N-Boc phenylalanine epoxide: 71% yield [2]; (2S,3R)-epoxide via diastereoselective reduction: yield loss due to required recrystallization for purity upgrade [1] |
| Quantified Difference | +28% relative yield advantage over (2R,3S) diastereomer; significant yield loss avoided compared to recrystallization-dependent (2S,3R) route |
| Conditions | Synthesis from allylamine precursors; diastereomeric separation without chromatography [2] |
Why This Matters
Higher synthetic yield and superior diastereomeric purity directly translate to lower procurement costs and more efficient downstream processing in Atazanavir manufacturing.
- [1] Fireman, J. Design of experiments improves throughput in manufacturing of key intermediate. Express Pharma, December 20, 2017. View Source
- [2] Wankhede, K.S., et al. Convenient method for synthesis of N-protected α-amino epoxides: Key intermediates for HIV protease inhibitors. Organic Process Research & Development 2010, 14, 331–338. DOI: 10.1021/op100174j. View Source
